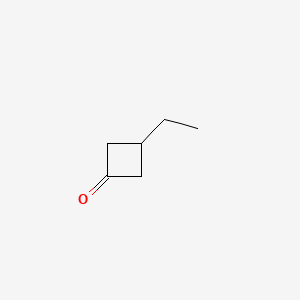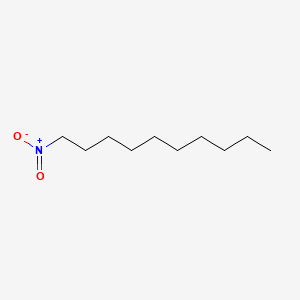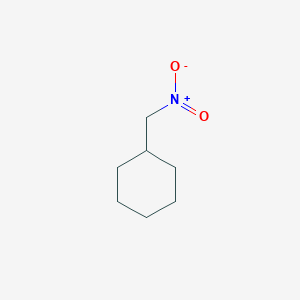
3-Ethylcyclobutan-1-one
Übersicht
Beschreibung
3-Ethylcyclobutan-1-one is a chemical compound . It is used in various applications including as a building block in chemical synthesis .
Chemical Reactions Analysis
The chemical reactions involving 3-Ethylcyclobutan-1-one could be complex and varied . The analysis of these reactions would require detailed study and understanding of the reaction mechanisms .Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Fruit Preservation : Research has shown the efficacy of cyclopropene compounds, similar in structure to 3-Ethylcyclobutan-1-one, in inhibiting ethylene perception. This inhibition is significant in extending the shelf life of fruits and vegetables by delaying ripening and senescence processes. For instance, 1-methylcyclopropene (1-MCP) is widely used for this purpose in apples and other fruits (Watkins, 2006).
Synthesis and Polymerization Applications : Alkyl bicyclobutanecarboxylates, closely related to 3-Ethylcyclobutan-1-one, have been synthesized and subjected to free radical polymerization. These monomers exhibit similar behaviors to their vinyl counterparts and are significant in producing materials with high refractive index and excellent thermal stability (Drujon et al., 1993).
Catalysis in Chemical Synthesis : Cyclobutanes, which are structurally similar to 3-Ethylcyclobutan-1-one, play a crucial role in the catalytic synthesis of complex chiral molecules. For example, ethylene, a simple and inexpensive material, is used with enynes in cobalt-catalyzed reactions to form chiral cyclobutane products, showcasing the versatility and economic potential of such reactions in medicinal chemistry (Pagar & RajanBabu, 2018).
Inhibiting Ethylene Responses in Plants : Compounds like 3-Ethylcyclobutan-1-one have been studied for their potential in inhibiting ethylene responses in various plant systems. For example, 3-Methylcyclopropene (3-MCP), a compound structurally related to 3-Ethylcyclobutan-1-one, can bind to the ethylene receptor in plants, demonstrating a potential application in agriculture for controlling plant growth and ripening processes (Sisler et al., 1999).
Coordination Polymer and Photocycloaddition : Coordination polymers involving cyclobutane derivatives, similar to 3-Ethylcyclobutan-1-one, have been synthesized. These polymers exhibit selective luminescence sensing and dye adsorption properties, indicating their potential application in material science and environmental remediation (Hu et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the field of synthetic chemistry, which includes the study of compounds like 3-Ethylcyclobutan-1-one, involve the development of new strategies for the construction of complex molecules, improvement in synthetic efficiencies, and the development of environmentally friendly synthetic processes .
Eigenschaften
IUPAC Name |
3-ethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(7)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOFKZYSFBJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336581 | |
| Record name | 3-Ethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclobutan-1-one | |
CAS RN |
56335-73-0 | |
| Record name | 3-Ethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B1618843.png)